2,2,3,3,4,4,4-Heptafluorobutyl isopropyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3,4,4,4-Heptafluorobutyl isopropyl carbonate is an organofluorine compound with the molecular formula C8H9F7O3. It is known for its unique properties due to the presence of multiple fluorine atoms, which impart high thermal stability and chemical resistance. This compound is used in various industrial applications, particularly in the field of organic synthesis and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,4-Heptafluorobutyl isopropyl carbonate typically involves the reaction of 2,2,3,3,4,4,4-Heptafluorobutanol with isopropyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature and pressure, which are critical for the efficient production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,3,3,4,4,4-Heptafluorobutyl isopropyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Bases: Pyridine is commonly used as a base in the synthesis of this compound.
Solvents: Anhydrous solvents such as dichloromethane are used to prevent hydrolysis during the reaction.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
2,2,3,3,4,4,4-Heptafluorobutyl isopropyl carbonate has several applications in scientific research:
Material Science: It is used in the development of high-performance materials due to its thermal stability and chemical resistance.
Organic Synthesis: This compound serves as a building block for the synthesis of more complex fluorinated compounds.
Pharmaceuticals: It is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Wirkmechanismus
The mechanism by which 2,2,3,3,4,4,4-Heptafluorobutyl isopropyl carbonate exerts its effects is primarily through its interaction with other molecules via its fluorine atoms. The high electronegativity of fluorine allows for strong interactions with various molecular targets, enhancing the stability and reactivity of the compound. This property is particularly useful in the formation of stable complexes in drug delivery systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,3,3,4,4,4-Heptafluorobutyl methacrylate: Similar in structure but contains a methacrylate group instead of a carbonate group.
2,2,3,3,4,4,4-Heptafluorobutyl acrylate: Contains an acrylate group and is used in polymer synthesis.
Uniqueness
2,2,3,3,4,4,4-Heptafluorobutyl isopropyl carbonate is unique due to its carbonate group, which imparts different reactivity and stability compared to methacrylate and acrylate derivatives. This makes it particularly useful in applications requiring high thermal stability and resistance to chemical degradation .
Eigenschaften
Molekularformel |
C8H9F7O3 |
---|---|
Molekulargewicht |
286.14 g/mol |
IUPAC-Name |
2,2,3,3,4,4,4-heptafluorobutyl propan-2-yl carbonate |
InChI |
InChI=1S/C8H9F7O3/c1-4(2)18-5(16)17-3-6(9,10)7(11,12)8(13,14)15/h4H,3H2,1-2H3 |
InChI-Schlüssel |
LPBUFLKHMMFFIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)OCC(C(C(F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.